Methylamino-peg1-acid hydrochloride salt

Nanoparticle functionalization Targeted drug delivery PEG shielding

Methylamino-PEG1-acid hydrochloride salt is the shortest possible PEG linker for systematic PROTAC SAR panels, enabling precise evaluation of how minimal linker length affects ternary complex formation and degradation efficiency. Unlike longer PEG analogs, its single ethylene glycol unit eliminates steric shielding, making it the preferred choice for conjugating sensitive small molecules, peptide ligands, and surface-targeted nanoparticles where native binding affinity must be preserved. Supplied as the stable HCl salt. Select this PEG1 building block to benchmark linker length dependency in your degrader or ADC program.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B8125312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamino-peg1-acid hydrochloride salt
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCNCCOCCC(=O)O.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-7-3-5-10-4-2-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H
InChIKeyBQGADIQLALEBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylamino-PEG1-acid Hydrochloride Salt: A Short-Chain, Heterobifunctional PEG Linker for Bioconjugation and PROTAC Development


Methylamino-PEG1-acid hydrochloride salt (CAS: 1367918-21-5) is a monodisperse, short-chain polyethylene glycol (PEG) derivative that serves as a heterobifunctional linker in bioconjugation chemistry [1]. It is characterized by a single ethylene glycol unit (PEG1), a methylamino group (-NHCH₃), and a terminal carboxylic acid (-COOH) [2]. This compound is specifically designed for applications in targeted protein degradation, such as the synthesis of PROteolysis TArgeting Chimeras (PROTACs), and as a building block for antibody-drug conjugates (ADCs) and other biopharmaceutical constructs [1]. The hydrochloride salt form is provided to enhance the compound's stability and handling during storage and use [3].

Methylamino-PEG1-acid Hydrochloride Salt: Why Linker Length and Composition Dictate Experimental Outcomes


In the context of complex bioconjugates like PROTACs and ADCs, the linker is not a passive tether but a critical structural determinant of a molecule's pharmacological and physicochemical properties [1]. Even slight alterations in linker length, flexibility, and composition can drastically affect ternary complex formation, target degradation efficiency, cell permeability, and in vivo pharmacokinetics [2]. Therefore, substituting a PEG1-based linker like Methylamino-PEG1-acid with a longer analog (e.g., PEG4 or PEG8) or a linker with different functional groups cannot be done without expecting a significant change in the performance of the final bioconjugate [3]. The following quantitative evidence guide demonstrates the specific, verifiable differentiations of Methylamino-PEG1-acid hydrochloride salt that are crucial for informed scientific selection.

Methylamino-PEG1-acid HCl: Verifiable Differentiators from Competing PEG Linker Variants


Evidence 1: PEG1 Linker Minimizes 'PEG Shielding' Compared to Longer PEG Linkers in Nanoparticle Functionalization

The extremely short PEG1 spacer in Methylamino-PEG1-acid significantly reduces the 'PEG shielding effect'—a phenomenon where long PEG chains on a nanoparticle surface can sterically hinder the binding of targeting ligands, thereby reducing cellular uptake and efficacy . While longer PEG chains (e.g., PEG2000, PEG5000) are known to increase blood circulation half-life, they often compromise targeting efficiency due to this shielding . The PEG1 spacer provides a minimal hydrophilic layer that is sufficient to reduce non-specific aggregation without obstructing ligand-receptor interactions [1].

Nanoparticle functionalization Targeted drug delivery PEG shielding

Evidence 2: PEG1 Provides Minimal Impact on Payload Activity, a Critical Advantage over Higher Molecular Weight PEGs

PEGylation, the process of attaching PEG chains to a drug molecule, is a common strategy to improve pharmacokinetics. However, the addition of a large PEG moiety can sterically hinder the drug's interaction with its biological target, leading to a significant loss of potency [1]. Methylamino-PEG1-acid, with a PEG chain of only ~44 g/mol, introduces minimal steric bulk. This characteristic makes it an ideal choice for modifying small molecule drugs where maintaining full pharmacological activity is paramount, as the short linker is less likely to interfere with target binding compared to larger PEG variants (e.g., PEG4, PEG8) .

Drug modification PEGylation Pharmacokinetics

Evidence 3: Hydrochloride Salt Form Ensures Defined Stoichiometry and Reproducible Solubility in Conjugation Workflows

Methylamino-PEG1-acid is supplied as a stable hydrochloride salt (HCl), which is critical for ensuring consistent and reproducible performance in laboratory settings [1]. The salt form provides a defined and stable counterion, preventing the free amine from reacting with atmospheric CO2 or undergoing other unwanted side reactions during storage [1]. This contrasts with non-salt forms of similar amine-containing linkers, which may be less stable and require more careful handling, potentially leading to variable reaction stoichiometry and lower conjugation yields [2]. The high purity (≥98%) ensures accurate molar calculations for sensitive bioconjugation reactions .

Bioconjugation PROTAC synthesis Salt form stability

Targeted Applications for Methylamino-PEG1-acid Hydrochloride Salt: Where Short-Chain PEG Linkers Excel


PROTAC Linker Library Screening and Optimization

Given that linker length is a critical variable in optimizing PROTAC degradation efficiency, Methylamino-PEG1-acid is an essential component of a comprehensive linker screening library [1]. It represents the shortest possible PEG spacer, allowing researchers to systematically evaluate how minimal distance between the E3 ligase ligand and the target protein warhead affects ternary complex formation and subsequent ubiquitination [2]. The availability of Methylamino-PEG1-acid alongside PEG2, PEG3, PEG4, and PEG6 analogs enables the construction of a full SAR panel, which is a best practice in early-stage PROTAC development [3].

Synthesis of 'PEGless' or Minimally Modified Bioconjugates

For conjugates where maintaining the native biological activity or binding affinity of the payload is critical, Methylamino-PEG1-acid is the preferred choice. Its minimal size avoids the steric hindrance and 'PEG shielding' associated with longer linkers, making it ideal for modifying sensitive small molecules, peptide ligands, or for creating targeted nanoparticles where high surface ligand accessibility is required .

Functionalization of Nanocarriers with High Surface Ligand Density

When modifying the surface of liposomes, polymeric nanoparticles, or other drug delivery vehicles, a short linker like Methylamino-PEG1-acid is advantageous. It allows for the covalent attachment of targeting moieties (e.g., antibodies, peptides) directly to the carrier surface without creating a thick, extended PEG 'corona' that can impede ligand-receptor interactions and hinder cellular uptake . This can result in more effective active targeting compared to similar strategies using longer PEG linkers .

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